molecular formula C12H13N3O B2552373 3-Amino-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one CAS No. 1031557-95-5

3-Amino-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2552373
CAS No.: 1031557-95-5
M. Wt: 215.256
InChI Key: WCUSACRKFBZABN-UHFFFAOYSA-N
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Description

3-Amino-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that belongs to the pyrazinone family This compound is characterized by the presence of an amino group and a dimethylphenyl group attached to a dihydropyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one typically involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the dihydropyrazinone ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazinone derivatives.

Scientific Research Applications

3-Amino-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of bacteria by interfering with essential cellular processes. This may involve the disruption of cell wall synthesis or inhibition of key enzymes required for bacterial survival. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-phenyl-1,2-dihydropyrazin-2-one: Similar structure but lacks the dimethyl groups on the phenyl ring.

    3-Amino-1-(3,5-dimethylphenyl)-1,2,4-triazole: Contains a triazole ring instead of a pyrazinone ring.

    3-Amino-1-(3,5-dimethylphenyl)thiourea: Contains a thiourea group instead of a pyrazinone ring.

Uniqueness

3-Amino-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one is unique due to the presence of both an amino group and a dimethylphenyl group on the dihydropyrazinone ring. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-amino-1-(3,5-dimethylphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-5-9(2)7-10(6-8)15-4-3-14-11(13)12(15)16/h3-7H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUSACRKFBZABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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